(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate
CAS No.: 147687-15-8
Cat. No.: VC2355807
Molecular Formula: C18H19NO3
Molecular Weight: 297.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147687-15-8 |
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Molecular Formula | C18H19NO3 |
Molecular Weight | 297.3 g/mol |
IUPAC Name | 9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate |
Standard InChI | InChI=1S/C18H19NO3/c1-19(10-11-20)18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17,20H,10-12H2,1H3 |
Standard InChI Key | INKRUGORSXCMAT-UHFFFAOYSA-N |
SMILES | CN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Properties
Basic Identification and Nomenclature
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate is a precisely defined organic compound characterized by its specific molecular structure. This compound is registered with the Chemical Abstracts Service (CAS) under the number 147687-15-8 . The molecular formula for this compound is C18H19NO3, corresponding to a molecular weight of 297.35 g/mol . The systematic naming reflects its structure, with the fluorenyl moiety linked to a carbamate group that contains both hydroxyethyl and methyl substituents.
Structural Characteristics
The structure of this compound features several distinctive components that define its chemical behavior and potential applications. The compound contains a fluorenyl group, which is a polycyclic aromatic hydrocarbon system, linked to a carbamate functional group. Specifically, the structure incorporates:
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A 9H-fluorene core system, which provides rigidity and aromatic character
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A methyl carbamate linkage that serves as a connecting unit
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A 2-hydroxyethyl substituent, which contributes a hydroxyl functional group
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A methyl group attached to the nitrogen of the carbamate
These structural elements combine to create a molecule with specific reactivity patterns and functional properties that make it relevant in various chemical applications.
Synthesis Methodology
Documented Synthesis Procedure
The synthesis of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate has been clearly documented in chemical literature. One efficient synthesis pathway involves the reaction of FMOC-Suc (9-fluorenylmethyl N-succinimidyl carbonate) with 2-(methylamino)ethanol under controlled conditions .
The specific procedure entails:
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Dissolution of 33.74 g (100 mmol) of FMOC-Suc in 100 mL of dichloromethane
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Addition of 8.25 mL (105 mmol) of 2-(methylamino)ethanol to the solution while cooling with ice
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Agitation of the reaction mixture at room temperature overnight
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Washing of the reaction solution with water
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Concentration of the dichloromethane solution under reduced pressure
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Purification of the residue by medium pressure chromatography using an ethyl acetate-hexane gradient (1:1→1:0)
This procedure yields 28.72 g of the target product, representing a 97% yield, which indicates a highly efficient synthetic pathway .
Reaction Conditions and Optimization
The synthesis requires specific reaction conditions to achieve optimal yields. Key factors in the synthesis process include:
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Temperature control: Initial ice cooling followed by room temperature reaction
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Solvent selection: Dichloromethane serves as the reaction medium
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Reagent ratio: Slight excess (105 mmol) of 2-(methylamino)ethanol relative to FMOC-Suc (100 mmol)
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Reaction time: Overnight agitation to ensure complete conversion
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Purification method: Medium pressure chromatography with specific solvent gradient
The high yield (97%) achieved through this methodology demonstrates the effectiveness of these conditions for producing the compound with high purity and efficiency .
Physical and Chemical Properties
Physical State and Appearance
Based on its structural characteristics and similar compounds in the fluorenyl carbamate family, (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate is typically obtained as a solid substance at room temperature. The crystalline or amorphous nature of this solid may vary depending on purification methods and conditions.
Functional Group Reactivity
The reactivity of this compound is largely determined by its functional groups:
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The hydroxyl group (-OH) in the 2-hydroxyethyl moiety can participate in various reactions:
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Esterification reactions with carboxylic acids or acid derivatives
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Oxidation to aldehyde or carboxylic acid
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Nucleophilic substitution reactions
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The carbamate group (R-NCOOR') exhibits characteristic reactivity:
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Hydrolysis under acidic or basic conditions
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Potential use as a protecting group for amines
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Participation in condensation reactions
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The fluorenyl group contributes to:
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π-π stacking interactions
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UV absorption properties
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Potential fluorescence characteristics
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Patent and Intellectual Property Considerations
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